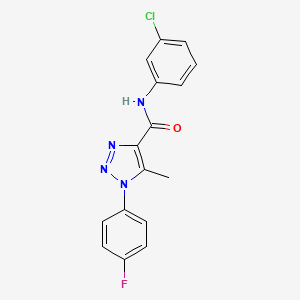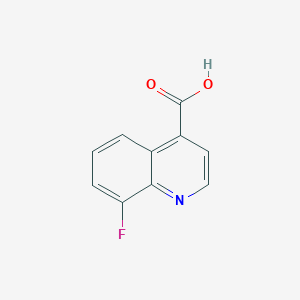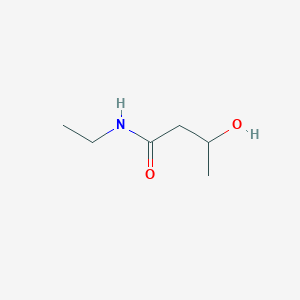
N-ethyl-3-hydroxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-3-hydroxybutanamide is an organic compound with the molecular formula C6H13NO2 It is a derivative of butanamide, where an ethyl group is attached to the nitrogen atom and a hydroxyl group is attached to the third carbon atom of the butanamide chain
Mechanism of Action
Target of Action
N-Ethyl-3-hydroxybutanamide, also known as Embutramide , is a small molecule that interacts with various targets in the body.
Biochemical Pathways
It is possible that this compound could influence various pathways due to its potential interactions with multiple targets. The downstream effects of these pathway alterations would depend on the specific pathways involved .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Some studies suggest that certain derivatives of n-hydroxybutanamide may have antitumor and antimetastatic effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets. Moreover, the compound’s action can be influenced by the biological environment within the body, including the presence of other molecules, the state of the target cells, and various physiological conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-ethyl-3-hydroxybutanamide can be synthesized through several methods. One common approach involves the reaction of ethylamine with 3-hydroxybutanoic acid. The reaction typically occurs under acidic or basic conditions to facilitate the formation of the amide bond. Another method involves the reduction of N-ethyl-3-oxobutanamide using a reducing agent such as sodium borohydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of N-ethyl-3-oxobutanamide. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-3-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-ethyl-3-oxobutanamide.
Reduction: The compound can be reduced to form N-ethyl-3-hydroxybutanamine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles, such as halides or amines, can be used under appropriate conditions.
Major Products Formed:
Oxidation: N-ethyl-3-oxobutanamide.
Reduction: N-ethyl-3-hydroxybutanamine.
Substitution: Depending on the nucleophile, different substituted derivatives of this compound can be formed.
Scientific Research Applications
N-ethyl-3-hydroxybutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Comparison with Similar Compounds
- N-methyl-3-hydroxybutanamide
- N-propyl-3-hydroxybutanamide
- N-ethyl-2-hydroxybutanamide
Comparison: N-ethyl-3-hydroxybutanamide is unique due to the specific positioning of the ethyl and hydroxyl groups, which influence its chemical reactivity and biological activity. Compared to N-methyl-3-hydroxybutanamide, the ethyl group provides different steric and electronic effects, potentially leading to variations in reactivity and interaction with biological targets. Similarly, the position of the hydroxyl group distinguishes it from N-ethyl-2-hydroxybutanamide, affecting its chemical properties and applications.
Properties
IUPAC Name |
N-ethyl-3-hydroxybutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-7-6(9)4-5(2)8/h5,8H,3-4H2,1-2H3,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIPBDZNJDVUEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


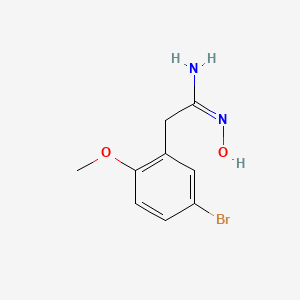
![(2E)-N-[4-(3-CHLOROADAMANTAN-1-YL)PHENYL]-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE](/img/structure/B2386031.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylacetamide](/img/structure/B2386033.png)
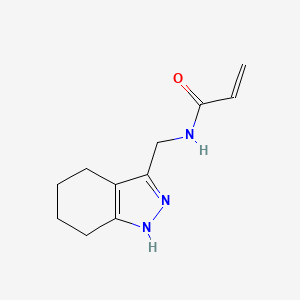
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide](/img/structure/B2386038.png)
![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea](/img/structure/B2386041.png)
![6-[(3S)-3-Aminopyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B2386044.png)


